molecular formula C11H12O4 B8330098 2-(2-Acetoxyphenyl)-1,3-dioxolan

2-(2-Acetoxyphenyl)-1,3-dioxolan

Cat. No.: B8330098
M. Wt: 208.21 g/mol
InChI Key: UTGKKSNEZNOZAC-UHFFFAOYSA-N
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Description

2-(2-Acetoxyphenyl)-1,3-dioxolan is a cyclic ketal derivative featuring a 1,3-dioxolane ring substituted with a phenyl group bearing an acetoxy moiety at the ortho position. For instance, substituted 1,3-dioxolanes are widely studied for their stability, reactivity, and intramolecular interactions .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] acetate

InChI

InChI=1S/C11H12O4/c1-8(12)15-10-5-3-2-4-9(10)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3

InChI Key

UTGKKSNEZNOZAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(2-Acetoxyphenyl)-1,3-dioxolan, highlighting differences in substituents and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Phenyl with ortho-acetoxy group C₁₁H₁₂O₄ 208.21 (calc.) Not explicitly listed Likely high polarity; ester group enhances hydrolytic sensitivity
2-(2-Fluorophenyl)-1,3-dioxolane Phenyl with ortho-fluoro group C₉H₉FO₂ 168.16 133393-02-9 Lower polarity; fluorinated analogs may exhibit enhanced thermal stability
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate Methyl and ethyl ester groups C₈H₁₄O₄ 174.20 6413-10-1 Used in fragrances (e.g., Fructone); ketal-protected ester functionality
4-Methyl-1,3-dioxolan Methyl group at position 4 C₄H₈O₂ 88.11 Not provided ∆H⁰(l.) = -328.6 kJ/mol; Cₚ,H⁰(l.) = 154.1 J·mol⁻¹·K⁻¹
2,2,4-Trimethyl-1,3-dioxolan Three methyl groups C₆H₁₂O₂ 116.16 Not provided Higher heat capacity: Cₚ,H⁰(l.) = 213.8 J·mol⁻¹·K⁻¹
Key Observations:
  • Substituent Effects on Stability : Alkyl groups (e.g., methyl) increase thermodynamic stability compared to aryl or ester-bearing derivatives. For example, 4-methyl-1,3-dioxolan exhibits a ∆H⁰(l.) of -328.6 kJ/mol, while aryl-substituted derivatives (e.g., fluorophenyl) likely have reduced stability due to steric and electronic effects .
  • Polarity and Reactivity : The acetoxy group in this compound introduces polarity and susceptibility to hydrolysis, contrasting with fluorinated analogs (e.g., 2-(2-fluorophenyl)-1,3-dioxolane), which are more lipophilic and stable under acidic conditions .
  • Thermodynamic Properties : Methyl and ethyl substituents significantly influence heat capacity (Cₚ). For instance, 2,2,4-trimethyl-1,3-dioxolan has a Cₚ,H⁰(l.) of 213.8 J·mol⁻¹·K⁻¹, nearly 40% higher than 4-methyl-1,3-dioxolan .

Intramolecular Interactions

Substituents on the 1,3-dioxolane ring influence intramolecular interactions:

  • 1,4-(C,C) and 1,4-(C,O) Interactions : Alkyl groups exhibit negligible steric hindrance, whereas aryl groups (e.g., acetoxyphenyl) may introduce torsional strain due to bulky substituents .

Research Findings and Data Gaps

  • Thermodynamic Modeling : A semi-empirical method for alkyl-substituted 1,3-dioxolanes accurately predicts ∆H⁰(l.), ∆G⁰(l.), and Cₚ,H⁰(l.) with errors <1.5% . However, aryl-substituted derivatives like this compound require experimental validation due to unaccounted electronic effects.
  • Crystallographic Data: Single-crystal X-ray studies of analogs (e.g., 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol) reveal planar dioxolane rings and van der Waals interactions between aryl groups . Similar analyses for the acetoxyphenyl derivative are lacking.

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